6-Phenylspiro[2.5]octan-6-ol

Lipophilicity Physicochemical profiling Drug-likeness prediction

6-Phenylspiro[2.5]octan-6-ol (CAS 2012962-77-3, C₁₄H₁₈O, MW 202.29 g/mol) belongs to the spiro[2.5]octane carbocyclic class and features a phenyl substituent at the 6-position together with a tertiary hydroxyl group at the spiro junction. The saturated spiro[2.5]octane framework provides a conformationally semi-rigid scaffold with defined exit vectors, while the phenyl ring introduces π-character and the hydroxyl group enables hydrogen-bond donor/acceptor interactions and serves as a derivatization handle.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
Cat. No. B13243615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylspiro[2.5]octan-6-ol
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC1CC12CCC(CC2)(C3=CC=CC=C3)O
InChIInChI=1S/C14H18O/c15-14(12-4-2-1-3-5-12)10-8-13(6-7-13)9-11-14/h1-5,15H,6-11H2
InChIKeyUHVNWOITEJTAQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylspiro[2.5]octan-6-ol: A Spirocyclic Alcohol Scaffold for Fragment-Based Discovery and Chemical Probe Design


6-Phenylspiro[2.5]octan-6-ol (CAS 2012962-77-3, C₁₄H₁₈O, MW 202.29 g/mol) belongs to the spiro[2.5]octane carbocyclic class and features a phenyl substituent at the 6-position together with a tertiary hydroxyl group at the spiro junction . The saturated spiro[2.5]octane framework provides a conformationally semi-rigid scaffold with defined exit vectors, while the phenyl ring introduces π-character and the hydroxyl group enables hydrogen-bond donor/acceptor interactions and serves as a derivatization handle [1]. This compound occupies a distinct physicochemical niche—a predicted LogP of ~3.23 and only one rotatable bond—relative to structurally related spiro[2.5]octane analogs, making it of particular interest for fragment-based drug discovery (FBDD), scaffold-hopping campaigns, and chemical probe development where precise modulation of lipophilicity and molecular topology is required [1].

1 Fragment-based library enrichment for hydrophobic pockets
2 Spirocyclic scaffold-hopping from planar aromatic cores
3 Chemical probe design via tertiary alcohol derivatization

Why Unsubstituted Spiro[2.5]octan-6-ol or Alternative Phenyl-Spiro Analogs Cannot Replace 6-Phenylspiro[2.5]octan-6-ol in Medicinal Chemistry Applications


Spiro[2.5]octane-containing compounds are not interchangeable because the position, nature, and number of substituents on the scaffold produce large and predictable shifts in key molecular properties. The parent spiro[2.5]octan-6-ol (CAS 22428-83-7, C₈H₁₄O, MW 126.2 g/mol) has a predicted LogP of approximately 1.70 and a topological polar surface area (TPSA) of 20.23 Ų . In contrast, 6-phenylspiro[2.5]octan-6-ol (C₁₄H₁₈O, MW 202.29 g/mol) shows a predicted LogP of 3.23 and a TPSA of 20.23 Ų—a >1.5 log unit increase in lipophilicity with no change in polar surface area, yielding a substantially different pharmacokinetic and target-engagement profile . Isomeric alternatives such as 5-phenyl-1-oxaspiro[2.5]octane (C₁₃H₁₆O, MW 188.26 g/mol) or 6-phenyl-1-oxaspiro[2.5]octane introduce heteroatoms that alter hydrogen-bonding capacity, metabolic vulnerability, and synthetic tractability, further underscoring that even closely related analogs cannot be assumed functionally equivalent .

Lipophilicity Mismatch
Unsubstituted spiro[2.5]octan-6-ol exhibits a >1.5 log unit lower predicted LogP, which may shift passive permeability and target engagement profiles.
Pharmacophore Divergence
6-Azaspiro analogs contain a basic amine essential for GPCR binding; the all-carbon alcohol scaffold cannot substitute for aminergic receptor programs.
Reactivity Profile Difference
1-Oxaspiro derivatives carry an electrophilic epoxide; the all-carbon framework avoids this reactivity, altering stability and off-target covalent modification potential.

Quantitative Differentiation Evidence: 6-Phenylspiro[2.5]octan-6-ol vs. Closest Comparators


Lipophilicity (LogP) Differentiation: 6-Phenylspiro[2.5]octan-6-ol vs. Parent Spiro[2.5]octan-6-ol

The predicted partition coefficient (LogP) of 6-phenylspiro[2.5]octan-6-ol is 3.23, compared with 1.70 for the non-phenyl parent spiro[2.5]octan-6-ol, representing an increase of approximately 1.53 log units (approximately 34-fold higher relative partition) . Both compounds share the same TPSA of 20.23 Ų, meaning the lipophilicity gain is essentially 'silent' with respect to polar surface area—a profile that can enhance passive membrane permeability without incurring the P-glycoprotein efflux risk often associated with higher TPSA .

LogP Shift
Data to verify
ΔLogP +1.53 (approx. 34× higher partition)
Supports lipophilicity-dependent property profiling
Predicted values; TPSA unchanged at 20.23 Ų
Lipophilicity Physicochemical profiling Drug-likeness prediction

Molecular Weight and Rotatable Bond Comparison: Phenyl-Substituted vs. Unsubstituted Spiro[2.5]octan-6-ol

6-Phenylspiro[2.5]octan-6-ol (MW 202.29 g/mol, 1 rotatable bond) is approximately 60% larger by mass than unsubstituted spiro[2.5]octan-6-ol (MW 126.2 g/mol, 0 rotatable bonds) yet remains within the Rule-of-Three compliant fragment space (MW < 300) . The single rotatable bond corresponds to the phenyl–cyclohexyl attachment, introducing limited conformational flexibility while maintaining the rigid spiro[2.5]octane core—a feature that is absent in the parent compound and in 1-oxa-analogs (e.g., 5-phenyl-1-oxaspiro[2.5]octane, 6-phenyl-1-oxaspiro[2.5]octane), which have MW 188.26 and different hydrogen-bonding capacity due to the epoxide oxygen .

MW & Rot. Bonds
Data to verify
MW 202.3 g/mol, 1 rotatable bond
Fragment Rule-of-Three compliant scaffold
Parent MW 126.2, 0 rotatable bonds; oxa-analog MW 188.3
Molecular weight Rotatable bonds Fragment-based drug discovery

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from 6-Azaspiro[2.5]octane Pharmacological Scaffolds

6-Phenylspiro[2.5]octan-6-ol possesses a single hydrogen-bond donor (the tertiary hydroxyl) and a single hydrogen-bond acceptor (H_Acceptors = 1, H_Donors = 1) . This distinguishes it fundamentally from 6-azaspiro[2.5]octane scaffolds developed as M₄ muscarinic acetylcholine receptor antagonists, which incorporate a basic nitrogen atom that is protonatable at physiological pH and serves as a key pharmacophoric element. The 6-azaspiro[2.5]octane series has demonstrated M₄ antagonist IC₅₀ values in the low nanomolar range (e.g., compound 10: hM₄ IC₅₀ = 1.8 nM, approximately 900-fold selective over hM₂) and these compounds function as CNS-penetrant pharmacological tools [1]. In contrast, 6-phenylspiro[2.5]octan-6-ol lacks a basic amine center, cannot engage the orthosteric aspartate residue of aminergic GPCRs, and is not protonatable at physiological pH—making it suited for entirely different target classes (e.g., nuclear hormone receptors, enzymes with hydrophobic pockets) [2].

H-Bond Profile
Class-level
No basic amine center; H_Acceptors=1, H_Donors=1
Differentiates from aza scaffolds for GPCR targets
Aza series: hM₄ IC₅₀ 1.8 nM; absent in this compound
Hydrogen bonding Receptor pharmacology Muscarinic acetylcholine receptor

Conformational Rigidity and Ring Strain: Structural Comparison of Spiro[2.5]octane Carbocycles vs. 1-Oxaspiro[2.5]octane Derivatives

6-Phenylspiro[2.5]octan-6-ol contains an all-carbon spiro[2.5]octane framework, with the cyclopropane ring providing approximately 27.5 kcal/mol of ring strain [1]. This is fundamentally different from 1-oxaspiro[2.5]octane derivatives (e.g., those disclosed in Patent FR-2832149-A1 and related angiogenesis inhibitor patents), which contain an epoxide oxygen at the spiro junction [2]. The epoxide in 1-oxaspiro[2.5]octane derivatives introduces significant additional ring strain (oxirane ring strain of approximately 27 kcal/mol plus spiro junction contributions), rendering these compounds electrophilic and susceptible to nucleophilic ring-opening—a reactivity feature deliberately exploited in angiogenesis inhibitor mechanisms but generally undesirable in fragment screening libraries where chemical stability is paramount [2][3]. The all-carbon framework of 6-phenylspiro[2.5]octan-6-ol avoids this electrophilic reactivity liability.

Ring Strain
Class-level
All-carbon spiro core, cyclopropane strain ~27.5 kcal/mol
Avoids oxirane electrophilic reactivity
1-Oxa derivatives: additional epoxide strain, ring-opening risk
Conformational analysis Ring strain Metabolic stability

Purity and Batch Consistency: 6-Phenylspiro[2.5]octan-6-ol Supplier-Specified Quality Metrics

Commercially available 6-phenylspiro[2.5]octan-6-ol (Leyan Cat. No. 2022006) is supplied with a specified purity of 95%, with the vendor noting that webpage-displayed purity is an entry guidance value and that actual purity varies between batches and should be confirmed by the certificate of analysis upon receipt . By comparison, commercially available spiro[2.5]octan-6-ol (CAS 22428-83-7) is also offered at 95% purity by multiple vendors including Bidepharm, indicating comparable baseline quality specifications across the spiro[2.5]octan-6-ol scaffold family . However, the phenyl-substituted analog has significantly fewer commercial suppliers than the parent compound (approximately 3–5 vendors for the phenyl analog vs. 10+ for the parent as of 2026), making batch-to-batch consistency assessment and supply chain diversification important considerations for procurement planning .

Purity & Supply
Specification review
95% (Leyan), limited supplier base
Batch-specific purity verification recommended
Fewer vendors than parent spiro[2.5]octan-6-ol
Purity specification Quality control Procurement criteria

High-Value Application Scenarios for 6-Phenylspiro[2.5]octan-6-ol Informed by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for Hydrophobic Target Pockets

With a predicted LogP of 3.23 and molecular weight of 202.29 g/mol, 6-phenylspiro[2.5]octan-6-ol sits within Rule-of-Three compliant fragment space and provides a lipophilic, conformationally restricted scaffold suitable for targeting hydrophobic enzyme pockets or protein–protein interaction interfaces . Unlike unsubstituted spiro[2.5]octan-6-ol (LogP 1.70), this compound can probe lipophilic sub-pockets without requiring subsequent heavy derivatization to achieve adequate target affinity, and its single rotatable bond minimizes entropic penalty upon binding. The tertiary alcohol serves as a synthetic handle for further elaboration (esterification, etherification, or oxidation), enabling fragment growing or linking strategies within established FBDD workflows .

Scaffold-Hopping from Planar Aromatic Cores to Three-Dimensional Spirocyclic Bioisosteres

The spiro[2.5]octane core has been identified in medicinal chemistry literature as a viable bioisostere for para-substituted phenyl rings, offering enhanced three-dimensionality and saturation (higher Fsp³) while preserving similar exit vector geometry [1]. 6-Phenylspiro[2.5]octan-6-ol combines this saturated spiro core with a pendant phenyl group, making it a direct candidate for scaffold-hopping exercises where a biphenyl or diphenylmethane motif needs replacement with a more three-dimensional, solubility-enhancing alternative. The all-carbon framework avoids the electrophilic reactivity of 1-oxaspiro[2.5]octane derivatives, ensuring scaffold stability during biological assay incubation [2].

Nuclear Hormone Receptor or Enzyme Chemical Probe Development

The neutral, non-basic character of 6-phenylspiro[2.5]octan-6-ol (H_Acceptors = 1, H_Donors = 1, no ionizable amine) distinguishes it from 6-azaspiro[2.5]octane scaffolds used in CNS GPCR programs [3]. This profile makes the compound particularly suitable for developing chemical probes targeting nuclear hormone receptors (e.g., liver X receptor, farnesoid X receptor), cytochrome P450 enzymes, or other therapeutic targets where a basic amine would be detrimental to binding or selectivity. Patents describing spirocyclic modulators of nuclear hormone receptor function provide precedent for all-carbon spiro scaffolds in this target class [4].

Computational Chemistry and Molecular Modeling Benchmarking

The combination of a rigid spiro[2.5]octane core, a single freely rotating phenyl substituent, and well-defined hydrogen-bond donor/acceptor geometry makes 6-phenylspiro[2.5]octan-6-ol an attractive test case for computational chemistry method validation. With only one rotatable bond, the compound's conformational ensemble is computationally tractable, enabling rigorous benchmarking of conformer generation algorithms, DFT geometry optimizations, and free-energy perturbation (FEP) calculations against experimental LogP (3.23) and solubility measurements . This application is less accessible with the parent spiro[2.5]octan-6-ol, whose lower LogP (1.70) provides a narrower dynamic range for computational method discrimination .

Application
Selection Property
Validation Focus
Fragment library enrichment for hydrophobic pockets
Lipophilic fragment profile (predicted LogP ~3.2), Rule-of-three compliance
Confirm experimental LogP, solubility, and permeability
Scaffold-hopping from planar aromatics
Conformationally restricted spiro[2.5]octane core with phenyl exit vector
Verify bioisosteric replacement and Fsp³ enhancement
Nuclear receptor or enzyme probe development
Neutral, non-basic character; single H-bond donor/acceptor
Assess target engagement without amine-based pharmacophore
Computational chemistry benchmarking
Low conformational complexity (1 rotatable bond), defined H-bond geometry
Validate conformer generation and FEP against measured LogP
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